

Comparative docking analysis of 1-(6-Phenylpyrimidin-4-yl)ethanone analogs

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Compound of Interest

Compound Name: 1-(6-Phenylpyrimidin-4-yl)ethanone

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A Comparative Docking Analysis of **1-(6-Phenylpyrimidin-4-yl)ethanone** Analogs and Related Pyrimidine Derivatives

This guide provides a comparative analysis of **1-(6-phenylpyrimidin-4-yl)ethanone** analogs and other pyrimidine derivatives based on their molecular docking studies and biological activities. The information is compiled from various research articles to offer insights for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data from molecular docking and in-vitro studies of various pyrimidine derivatives, which can serve as a reference for the potential of **1-(6-phenylpyrimidin-4-yl)ethanone** analogs.

Table 1: Comparative Docking Scores of Pyrimidine Derivatives Against Various Protein Targets

Compound ID/Series	Target Protein (PDB ID)	Docking Score (kcal/mol)	Key Interacting Residues	Reference
Pyrimidine Derivative (4c)	Cyclin-Dependent Kinase 2 (1HCK)	-7.9	THR 165, GLU 12, LYS 33, THR 14	[1]
Pyrimidine Derivative (4a)	Cyclin-Dependent Kinase 2 (1HCK)	-7.7	Not Specified	[1]
Pyrimidine Derivative (4h)	Cyclin-Dependent Kinase 2 (1HCK)	-7.5	Not Specified	[1]
Pyrimidine Derivative (4b)	Cyclin-Dependent Kinase 2 (1HCK)	-7.4	Not Specified	[1]
Pyrimidine Derivative (2a)	Cyclooxygenase-2 (COX-2)	-9.0	Not Specified	[2]
Phenylpyrimidine-carboxamide (15e)	c-Met Kinase	Not Specified	Not Specified	[3]
1,6-Dihydropyrimidine (6A)	Protein Tyrosine Phosphatase 1B (2QBS)	Lowest Binding Energy	Not Specified	[4]
1,6-Dihydropyrimidine (3K)	Protein Tyrosine Phosphatase 1B (2QBS)	Low Binding Energy	Not Specified	[4]

Table 2: In-Vitro Biological Activity of Selected Pyrimidine Derivatives

Compound ID/Series	Assay Type	Target/Cell Line	IC50 Value (μM)	Reference
Phenylpyrimidine-carboxamide (15e)	Cytotoxicity	A549	0.14 ± 0.08	[3]
Phenylpyrimidine-carboxamide (15e)	Cytotoxicity	PC-3	0.24 ± 0.07	[3]
Phenylpyrimidine-carboxamide (15e)	Cytotoxicity	MCF-7	0.02 ± 0.01	[3]
Pyrimidine Derivative (10a)	Cytotoxicity	BGC-823	9.00	[5]
Pyrimidine Derivative (10a)	Cytotoxicity	BEL-7402	6.70	[5]
Pyrimidine Derivative (10f)	Cytotoxicity	BGC-823	7.66	[5]
Pyrimidine Derivative (10f)	Cytotoxicity	BEL-7402	7.89	[5]
Pyrimidine Derivative (2a)	Anti-inflammatory	COX-2	3.5	[2]
Pyridopyrimidine Analogs (Series 9)	Enzyme Inhibition	Adenosine Kinase	Potent Inhibition	[6]
4,6-Disubstituted Pyrimidine (9)	ATPase Inhibition	MARK4	Micromolar Range	[7]
4,6-Disubstituted Pyrimidine (14)	ATPase Inhibition	MARK4	Micromolar Range	[7]

Experimental Protocols

The following methodologies are representative of the experimental protocols used in the cited molecular docking studies.

Molecular Docking Protocol

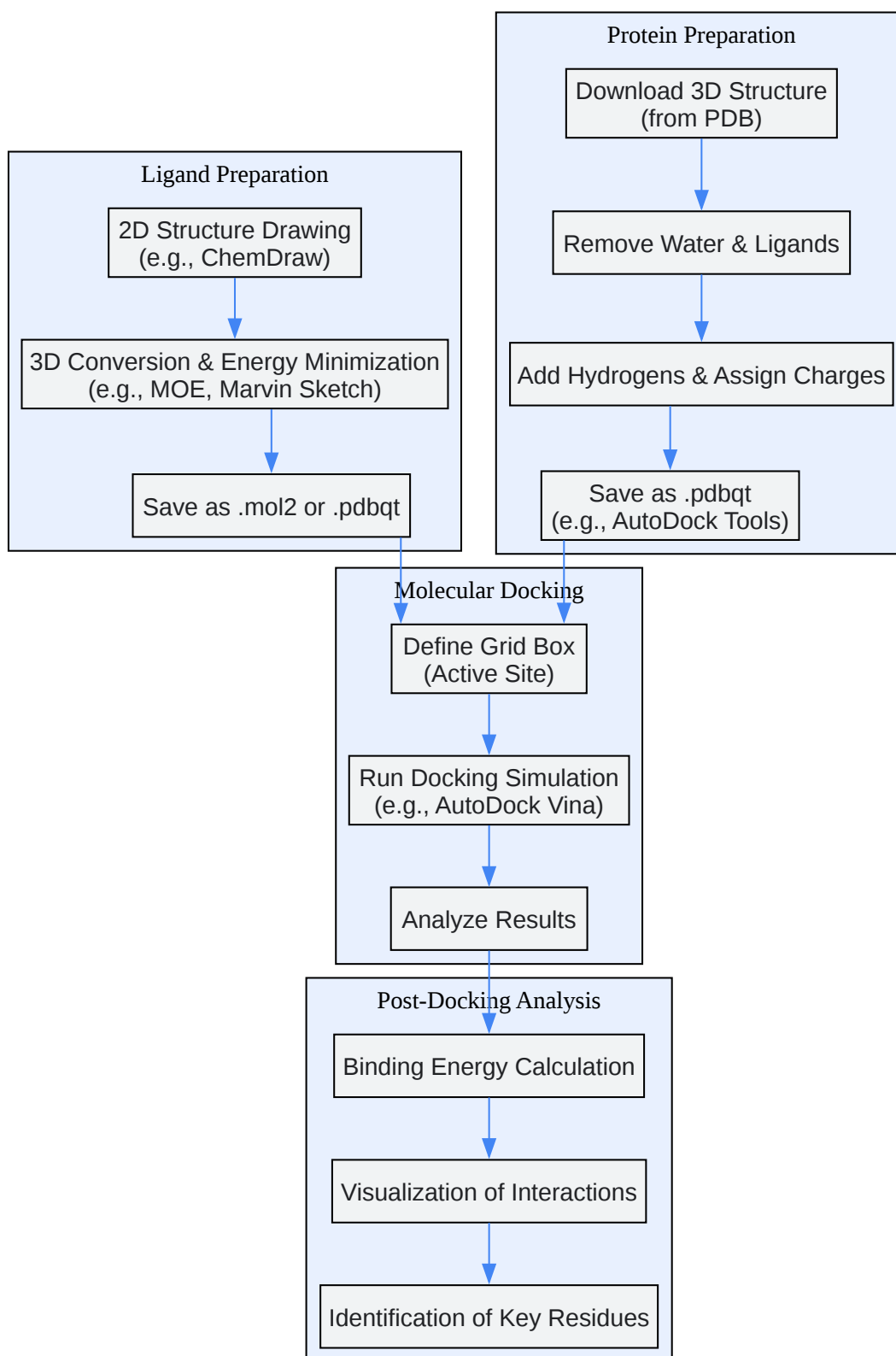
A generalized protocol for molecular docking of pyrimidine derivatives is as follows:

- Ligand Preparation:
 - The 2D structures of the **1-(6-phenylpyrimidin-4-yl)ethanone** analogs and other pyrimidine derivatives are drawn using chemical drawing software like ChemDraw Ultra 8.0.[1]
 - The structures are then converted to 3D formats and energy minimized using a suitable force field (e.g., MMFF94). This can be performed in software like Molecular Operating Environment (MOE) or Marvin Sketch.[1]
 - The final optimized ligand structures are saved in a suitable format like .mol2 or .pdbqt for docking.[1]
- Protein Preparation:
 - The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
 - Water molecules and any co-crystallized ligands are typically removed from the protein structure.
 - Polar hydrogen atoms are added to the protein, and charges are assigned.
 - The protein structure is then prepared for docking by converting it to a suitable format, such as .pdbqt using tools like AutoDock Tools.[1]
- Docking Simulation:
 - The docking simulations are performed using software like AutoDock Vina, MOE, or similar programs.[8][9]

- A grid box is defined around the active site of the protein to specify the search space for the ligand binding.
- The docking algorithm explores different conformations and orientations of the ligand within the active site and calculates the binding affinity, typically expressed as a docking score in kcal/mol.
- The resulting docked poses are analyzed to identify the best binding conformation and to visualize the interactions between the ligand and the protein residues.

Visualizations

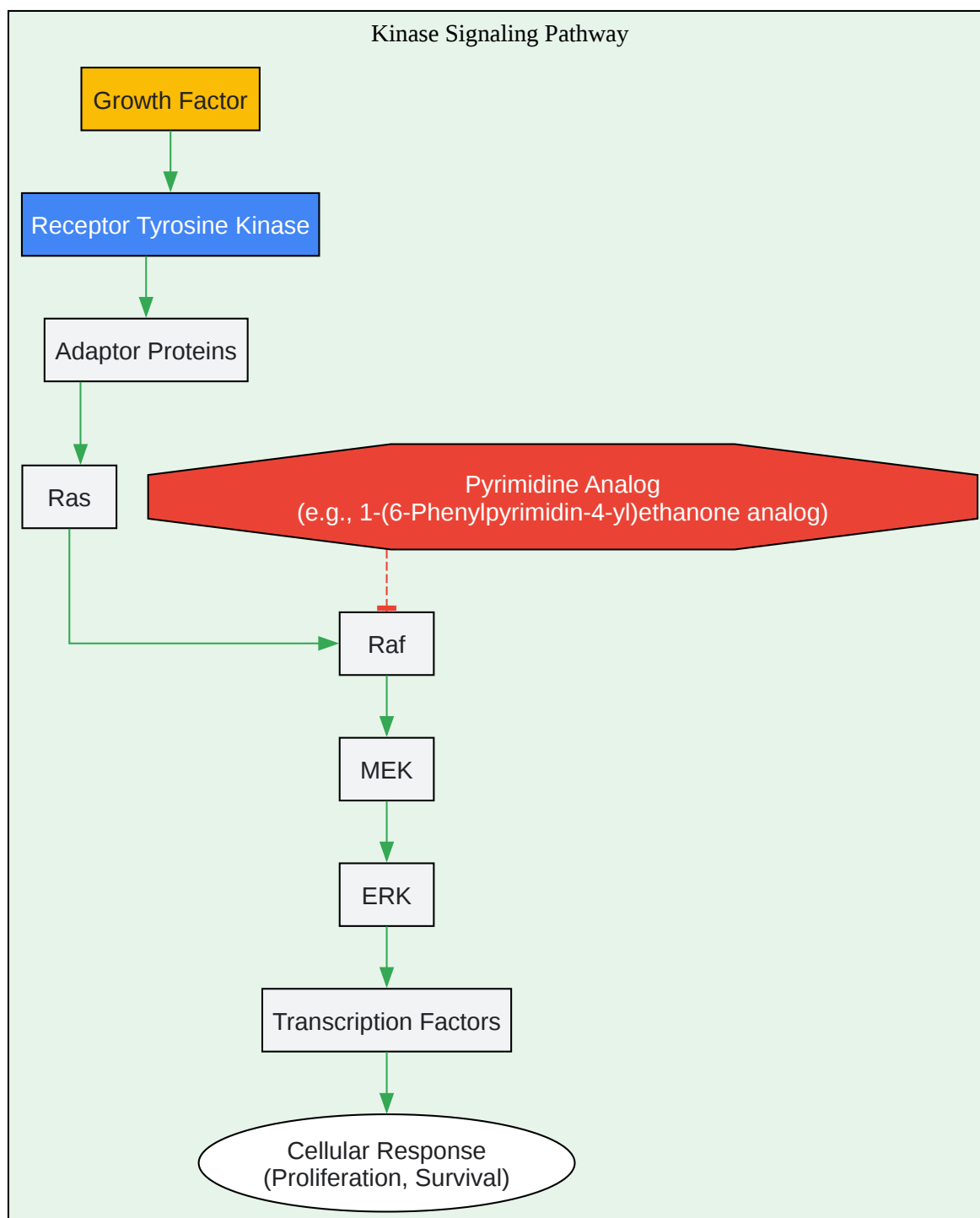
Experimental Workflow for Molecular Docking



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Caption: A generalized workflow for performing molecular docking analysis.

Hypothetical Signaling Pathway for a Pyrimidine Analog Target (e.g., a Kinase)



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Caption: A hypothetical kinase signaling pathway inhibited by a pyrimidine analog.

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